1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole
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Overview
Description
1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic compound that features a fused ring system with two phenyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic anhydrides in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: Lacks the phenyl groups at positions 1 and 3.
1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole: Similar structure but with different aryl groups.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Contains a different fused ring system.
Uniqueness
1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
152904-76-2 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole |
InChI |
InChI=1S/C20H19N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2 |
InChI Key |
UPVCGINOYOTKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(NC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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